molecular formula C13H14N2 B12645117 Hydrazine, 1-methyl-1,2-diphenyl- CAS No. 37682-91-0

Hydrazine, 1-methyl-1,2-diphenyl-

Cat. No.: B12645117
CAS No.: 37682-91-0
M. Wt: 198.26 g/mol
InChI Key: CLONBSZEFUWYRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydrazine, 1-methyl-1,2-diphenyl- is an organic compound with the molecular formula C13H14N2. It is a derivative of hydrazine, where one hydrogen atom is replaced by a methyl group and two hydrogen atoms are replaced by phenyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydrazine, 1-methyl-1,2-diphenyl- can be synthesized through several methods. One common method involves the reaction of methylhydrazine with benzophenone. The reaction is typically carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of hydrazine, 1-methyl-1,2-diphenyl- often involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, and may involve additional steps such as solvent extraction and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Hydrazine, 1-methyl-1,2-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The phenyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly used.

Major Products Formed

    Oxidation: Produces oxides and other oxygenated derivatives.

    Reduction: Forms hydrazine derivatives.

    Substitution: Results in substituted phenyl derivatives.

Scientific Research Applications

Hydrazine, 1-methyl-1,2-diphenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for various chemical compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of hydrazine, 1-methyl-1,2-diphenyl- involves its interaction with various molecular targets and pathways. It can act as a nucleophile, participating in nucleophilic addition and substitution reactions. The compound can also form complexes with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Hydrazine, 1-methyl-1,2-diphenyl- can be compared with other similar compounds such as:

    Hydrazine, 1,2-diphenyl-: Similar structure but lacks the methyl group.

    Hydrazine, 1-methyl-1-phenyl-: Contains only one phenyl group.

    Hydrazine, 1,1-diphenyl-: Both phenyl groups are attached to the same nitrogen atom.

Uniqueness

The presence of both a methyl group and two phenyl groups in hydrazine, 1-methyl-1,2-diphenyl- gives it unique chemical properties and reactivity compared to its analogs

Properties

CAS No.

37682-91-0

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

1-methyl-1,2-diphenylhydrazine

InChI

InChI=1S/C13H14N2/c1-15(13-10-6-3-7-11-13)14-12-8-4-2-5-9-12/h2-11,14H,1H3

InChI Key

CLONBSZEFUWYRR-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)NC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.